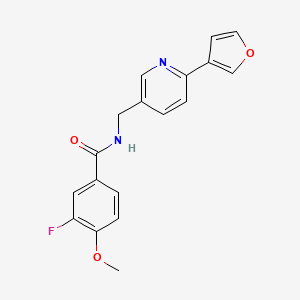
3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide involves the inhibition of specific proteins involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and polo-like kinases (PLKs). By inhibiting these proteins, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide is its specificity towards specific proteins involved in cell proliferation and survival, which makes it a potential candidate for targeted cancer therapy. However, one of the limitations is the lack of in vivo studies, which makes it difficult to assess its efficacy and safety in animal models.
Direcciones Futuras
There are several future directions for the research on 3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide. One of the directions is to conduct in vivo studies to assess its efficacy and safety in animal models. Additionally, further research is needed to explore its potential applications in other fields such as inflammatory diseases and neurodegenerative diseases. Furthermore, the development of novel synthesis methods and analogs of this compound could lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
The synthesis of 3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide involves the reaction of 3-fluoro-4-methoxybenzoic acid with 6-(furan-3-yl)pyridin-3-ylmethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the desired product.
Aplicaciones Científicas De Investigación
3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. Additionally, it has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-fluoro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-17-5-3-13(8-15(17)19)18(22)21-10-12-2-4-16(20-9-12)14-6-7-24-11-14/h2-9,11H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWMIYUQXBFRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2977806.png)
![6-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2977809.png)
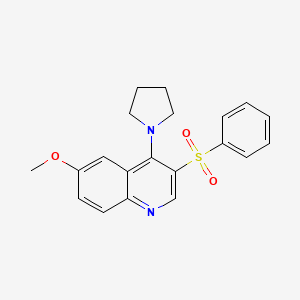
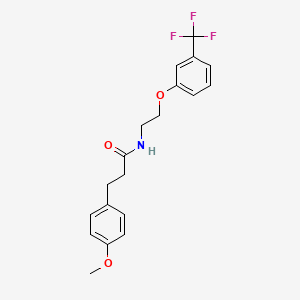
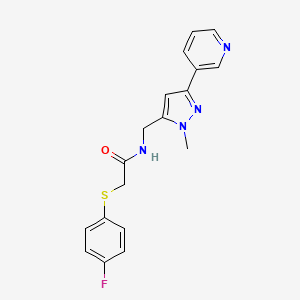
![N'-(1,3-Benzodioxol-5-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2977815.png)
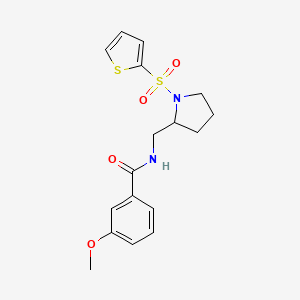
![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2977817.png)
![N-[(4-methylphenyl)methyl]-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2977818.png)
![2-chloro-N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2977819.png)